3-Fluoro-1-methyl-pyrazole
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Overview
Description
3-Fluoro-1-methyl-pyrazole is a fluorinated pyrazole derivative, which belongs to the class of heterocyclic compounds Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methyl-pyrazole can be achieved through several methods. One common approach involves the cyclization of hydrazones with fluorinated building blocks. For instance, the condensation of perfluoro-2-methyl-2-pentene with hydrazones in basic media (such as sodium carbonate or triethylamine) leads to the formation of 3-fluoropyrazole derivatives . Another method includes the halogen exchange reaction, where bromine-fluorine exchange in 3-bromopyrazoline is performed using silver fluoride as both the fluorine source and oxidation reagent .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions. In situ oxidation employing bromine affords a wide variety of pyrazoles in very good yields . Additionally, a more benign oxidation protocol involves heating pyrazolines in dimethyl sulfoxide under oxygen .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-methyl-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with azodicarboxylates to form functionalized pyrazoles.
Oxidation and Reduction Reactions: The pyrazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Silver Fluoride: Used in halogen exchange reactions to introduce fluorine atoms.
Bromine: Employed in the oxidation of pyrazoline intermediates to form pyrazoles.
Dimethyl Sulfoxide (DMSO): Used as a solvent in oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
3-Fluoro-1-methyl-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for the development of pharmaceuticals with potential antibacterial, antifungal, and anti-inflammatory properties.
Agrochemistry: It is used in the synthesis of agrochemicals, including herbicides and insecticides.
Material Science: The unique properties of fluorinated pyrazoles make them suitable for use in advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-methyl-pyrazole involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups attached to the pyrazole ring .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyrazole: Similar in structure but lacks the methyl group at the 1-position.
1-Methyl-3-trifluoromethyl-pyrazole: Contains a trifluoromethyl group instead of a single fluorine atom.
3,5-Difluoropyrazole: Has an additional fluorine atom at the 5-position.
Uniqueness
3-Fluoro-1-methyl-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a methyl group enhances its stability and reactivity, making it a versatile compound for various applications.
Biological Activity
3-Fluoro-1-methyl-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential applications of this compound, supported by relevant case studies and research findings.
Overview of Pyrazole Derivatives
Pyrazoles are five-membered heterocycles known for their significant pharmacological potential. They have been incorporated into various therapeutic agents due to their ability to interact with multiple biological targets, leading to a wide range of activities including anti-inflammatory, anticancer, antiviral, and antibacterial effects . The presence of fluorine in the structure can enhance biological activity and modify pharmacokinetic properties.
Anticancer Activity
Research indicates that various pyrazole derivatives exhibit potent anticancer properties. For instance, a study evaluated a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives for their antiproliferative effects against prostate cancer cell lines LNCaP and PC-3. One derivative showed an IC50 value of 18 µmol/L against LNCaP cells, demonstrating significant growth inhibition and a 46% downregulation of prostate-specific antigen (PSA) levels . This suggests that modifications in the pyrazole structure can lead to enhanced anticancer efficacy.
Antiviral Activity
This compound has also been investigated for its antiviral properties. A study on fluoro-based pyrazole analogues demonstrated that certain compounds could inhibit Japanese encephalitis virus (JEV) infection in neuronal cells by more than 70% . The mechanisms involved included suppression of reactive oxygen species (ROS) generation and modulation of cellular signaling pathways, indicating potential for broader antiviral applications.
The biological activity of this compound can be attributed to its interactions with various enzymes and receptors:
- Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit protein tyrosine phosphatases (PTPs), which play critical roles in cell signaling pathways. For example, certain pyrazoles demonstrated selective inhibition against PTP1B with IC50 values ranging from 27–40 µM .
- Modulation of Signaling Pathways : The compound may influence pathways such as NRF2-SQSTM1 signaling, which is vital in cellular responses to oxidative stress .
Structure-Activity Relationship (SAR)
The incorporation of different substituents on the pyrazole ring significantly affects its biological activity. For instance:
Substituent | Biological Activity | IC50 Value (µM) |
---|---|---|
4-Fluorophenyl | Antiproliferative | 18 |
Chlorinated | α-Glucosidase Inhibitor | 21 - 55 |
Phenolic Groups | PTP1B Inhibitor | 27 - 40 |
This table illustrates how variations in substitution can lead to differing potencies and specificities in biological activity.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of pyrazole derivatives:
- Antiproliferative Effects : A study focused on novel pyrazole derivatives revealed significant activity against prostate cancer cell lines, highlighting the therapeutic potential of these compounds in oncology .
- Antiviral Efficacy : Another investigation into fluoro-based pyrazole analogues reported promising results in inhibiting JEV infection both in vitro and in vivo without noticeable toxicity at effective doses .
- Pharmacological Diversity : A comprehensive review outlined various pharmacological activities associated with pyrazoles, including their roles as anti-inflammatory agents, antidepressants, and antibacterial compounds .
Properties
Molecular Formula |
C4H5FN2 |
---|---|
Molecular Weight |
100.09 g/mol |
IUPAC Name |
3-fluoro-1-methylpyrazole |
InChI |
InChI=1S/C4H5FN2/c1-7-3-2-4(5)6-7/h2-3H,1H3 |
InChI Key |
AYEPFBZMLHFDRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)F |
Origin of Product |
United States |
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